

Imidazolidinyl Urea: A Technical Guide to Solubility in Various Solvent Systems

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Compound of Interest		
Compound Name:	Imidazolidinyl Urea	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of **Imidazolidinyl Urea** in a range of common solvent systems. The information presented is intended to support research, development, and formulation activities within the pharmaceutical and cosmetic industries.

Executive Summary

Imidazolidinyl Urea is a widely utilized antimicrobial preservative. A thorough understanding of its solubility characteristics is critical for its effective and safe use in various formulations. This document outlines the solubility of **Imidazolidinyl Urea** in aqueous and organic solvents, provides detailed experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Solubility Profile of Imidazolidinyl Urea

Imidazolidinyl Urea exhibits a distinct solubility profile, being readily soluble in polar solvents while demonstrating limited to no solubility in most non-polar organic solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for **Imidazolidinyl Urea** in different solvent systems. It is important to note the conflicting data regarding its solubility in water. While many sources describe it as "soluble" or "very soluble,"



one source specifies a solubility of 1 g/L at 20°C[1][2]. This discrepancy may be due to differences in the experimental methods used or the specific form of **Imidazolidinyl Urea** tested. Further investigation is recommended to ascertain the precise solubility in aqueous systems for specific applications.

Solvent System	Solvent Type	Quantitative Solubility	Qualitative Solubility	Temperature (°C)
Water	Aqueous	1 g/L[1][2]	Soluble / Very Soluble[3][4][5] [6]	20
Dimethyl Sulfoxide (DMSO)	Organic (Aprotic)	77 mg/mL (198.3 mM)[7][8]	-	25
Dimethyl Sulfoxide (DMSO)	Organic (Aprotic)	55 mg/mL (141.65 mM)[9]	-	Not Specified
Dimethyl Sulfoxide (DMSO)	Organic (Aprotic)	≥ 4 mg/mL (10.30 mM)	-	Not Specified
Ethanol	Organic (Alcohol)	< 1 mg/mL[7]	Difficult to dissolve / Insoluble	25
Glycerol	Polyol	Not Available	Soluble[3][4]	Not Specified
Propylene Glycol	Glycol	Not Available	Soluble	Not Specified
Oils	Organic (Lipid)	Not Available	Insoluble[10]	Not Specified
General Organic Solvents	Organic	Not Available	Insoluble in almost all[3][4]	Not Specified

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure. The following are detailed methodologies for key experiments based on internationally recognized



guidelines, such as the OECD Guideline for the Testing of Chemicals, Section 105[11][12][13] [14][15].

Shake-Flask Method

This method is suitable for substances with a solubility of 10-2 g/L or higher and is a widely used technique for determining equilibrium solubility[13][16][17][18][19][20][21][22].

Objective: To determine the saturation concentration of **Imidazolidinyl Urea** in a specific solvent at a controlled temperature.

Materials:

- Imidazolidinyl Urea (as pure as possible)
- Solvent of interest (e.g., purified water, ethanol)
- · Glass flasks with stoppers
- Thermostatically controlled shaker or water bath
- Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
- Analytical balance
- Calibrated glassware
- Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

- Preparation: Add an excess amount of **Imidazolidinyl Urea** to a flask containing a known volume of the solvent. The excess solid is crucial to ensure that saturation is reached.
- Equilibration: Seal the flasks and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 20 ± 0.5 °C)[13]. Agitate the flasks for a sufficient period to allow the system to reach equilibrium. A preliminary test can help determine the necessary equilibration time; typically, 24 to 48 hours is adequate.



- Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the sample at a controlled temperature or filter it using a membrane filter that does not interact with the compound.
- Analysis: Accurately dilute the clear, saturated solution and determine the concentration of Imidazolidinyl Urea using a validated analytical method.
- Replicates: The experiment should be performed in at least triplicate to ensure the reproducibility of the results.

Column Elution Method

This method is designed for substances with low solubility (less than 10-2 g/L)[13][21][22].

Objective: To determine the water solubility of sparingly soluble substances by passing the solvent through a column loaded with the test substance.

Materials:

- Imidazolidinyl Urea
- Inert support material (e.g., glass beads, silica)
- Chromatography column
- Peristaltic pump
- Solvent reservoir
- Fraction collector
- Analytical instrument for quantification

Procedure:

• Column Preparation: The test substance is coated onto an inert support material. This can be achieved by dissolving the substance in a volatile solvent, mixing it with the support



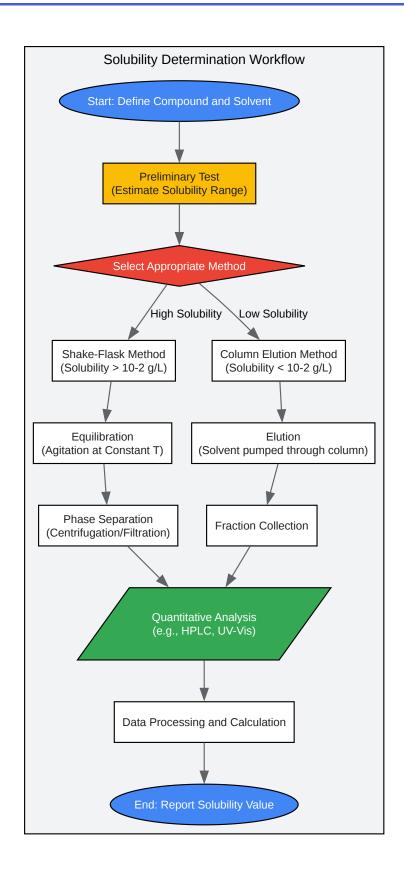
material, and then evaporating the solvent. The coated support is then packed into a column.

- Elution: The solvent is pumped through the column at a slow, constant flow rate. This allows the solvent to become saturated with the test substance.
- Sample Collection: The eluate is collected in fractions.
- Analysis: The concentration of the test substance in each fraction is determined using a suitable analytical method.
- Equilibrium Confirmation: The solubility is determined from the plateau of the concentration curve. Equilibrium is considered to be reached when the concentrations of several consecutive fractions are the same within the limits of experimental error.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining solubility.





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Caption: General workflow for determining the solubility of a chemical compound.



Conclusion

The solubility of **Imidazolidinyl Urea** is a key parameter for formulators in the pharmaceutical and cosmetic sciences. Its high solubility in water and polar solvents like glycerol and propylene glycol, contrasted with its poor solubility in ethanol and other organic solvents, dictates its application in various product matrices. The provided experimental protocols offer a robust framework for the precise and reliable determination of its solubility, ensuring optimal performance and stability in final formulations. The conflicting reports on its aqueous solubility underscore the importance of in-house verification using standardized methods.

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